1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Thermal Stability Purity Assessment Solid-State Properties

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874297-79-7) is a para-substituted phenylurea boronic acid pinacol ester with the molecular formula C₁₆H₂₃BN₂O₃ and molecular weight 302.18 g·mol⁻¹. The compound belongs to the class of arylboronic esters that serve as protected boronic acid surrogates; its pinacol ester moiety is designed to be directly compatible with Suzuki–Miyaura cross-coupling workflows without requiring separate in situ protection.

Molecular Formula C16H23BN2O3
Molecular Weight 302.2 g/mol
CAS No. 874297-79-7
Cat. No. B1452258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS874297-79-7
Molecular FormulaC16H23BN2O3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CC3
InChIInChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)11-5-7-12(8-6-11)18-14(20)19-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20)
InChIKeyTUHNHHNBHVOYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874297-79-7): Procurement-Relevant Identity and Structural Context


1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874297-79-7) is a para-substituted phenylurea boronic acid pinacol ester with the molecular formula C₁₆H₂₃BN₂O₃ and molecular weight 302.18 g·mol⁻¹ [1]. The compound belongs to the class of arylboronic esters that serve as protected boronic acid surrogates; its pinacol ester moiety is designed to be directly compatible with Suzuki–Miyaura cross-coupling workflows without requiring separate in situ protection . The molecule is most frequently referenced by its synonym, 4-(3-cyclopropylureido)phenylboronic acid pinacol ester, and is stocked as a research-grade building block by multiple international suppliers under catalog numbers including BD230654 (Bide Pharmatech), PN-3613 (Combi-Blocks), and sc-310910 (Santa Cruz Biotechnology) .

Why 4-(3-Cyclopropylureido)phenylboronic Acid Pinacol Ester Cannot Be Substituted with Generic Phenylurea Boronic Esters


Substituting 1-cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea with a generic phenylurea boronic ester (e.g., methyl, ethyl, or unsubstituted urea analogs) risks altering the lipophilicity, hydrogen-bonding capacity, and metabolic recognition of the final target molecule, because the N-cyclopropyl group imposes distinctive conformational constraint and electronic properties that cannot be replicated by linear alkyl or hydrogen substituents [1]. The cyclopropyl motif is a privileged pharmacophore found in marketed kinase inhibitors such as lenvatinib, and even subtle changes in the urea N-substituent can shift target selectivity, cellular permeability, and impurity profile [2]. For procurement purposes, wrong-substituent selection may invalidate a synthetic route, generate unexpected impurities, or require re-validation of analytical methods.

Quantitative Differentiation Evidence: 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea vs. Closest Analogs


Higher Melting Point and Crystalline Stability vs. Ethyl, Methyl, and Unsubstituted Urea Analogs

The cyclopropyl-substituted target compound exhibits a melting point of 227–229 °C, which is substantially higher than the melting points of its closest structural analogs: 4-(3-ethylureido)phenylboronic acid pinacol ester (194–196 °C), 4-(3-methylureido)phenylboronic acid pinacol ester (183–187 °C), and 4-ureidophenylboronic acid pinacol ester (124–128 °C) . The elevated melting point correlates with stronger crystal lattice forces, providing superior thermal robustness during storage and handling.

Thermal Stability Purity Assessment Solid-State Properties

Increased Lipophilicity (LogP) Relative to Ethyl and Unsubstituted Urea Analogs

The cyclopropyl derivative has a computed LogP of 2.73, which is higher than the LogP of the ethyl analog (2.59) and the unsubstituted urea analog (2.25) [1]. This incremental lipophilicity arises from the cyclopropyl ring's unique combination of sp³ character and π-electron density, and it may translate into improved passive membrane permeability in cellular assays when incorporated into a larger pharmacophore.

Lipophilicity Drug-Likeness Membrane Permeability Prediction

Higher Polar Surface Area (PSA) and Hydrogen-Bond Donor Capacity vs. Amide-Linked Cyclopropyl Boronic Esters

The urea linkage in the target compound contributes a polar surface area (PSA) of 59.59 Ų and two hydrogen-bond donor (HBD) sites, compared with one HBD site and generally lower PSA for amide-linked cyclopropyl boronic esters such as N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PSA < 50 Ų) [1]. The additional H-bond donor in the urea motif can engage in bidentate interactions with kinase hinge regions, a feature exploited in the design of lenvatinib and related type II kinase inhibitors [2].

Polar Surface Area Hydrogen Bonding ADME Prediction

Pinacol Ester Protection Enables Direct Suzuki Coupling vs. Free Boronic Acid Requirement for In Situ Activation

The pinacol ester form (CAS 874297-79-7) is a shelf-stable solid that can be used directly in Suzuki–Miyaura cross-coupling without pre-activation, whereas the corresponding free boronic acid (4-(3-cyclopropylureido)phenylboronic acid, CAS 1009629-18-8, MW 220.03) is prone to boroxine oligomerization upon storage and may require in situ esterification or anhydride formation before coupling . Commercial suppliers report a minimum purity specification of 98% for the pinacol ester (NLT 98% by HPLC), while the free acid is typically offered at research-grade purity with less stringent analytical characterization .

Suzuki Coupling Boronic Ester Stability Synthetic Efficiency

Relevance as a Lenvatinib-Related Building Block and Impurity Reference Standard

The 4-(3-cyclopropylureido)phenyl scaffold is a substructure of the multikinase inhibitor lenvatinib (4-[3-chloro-4-(3-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide), which achieved VEGFR2 IC₅₀ = 4 nM and VEGFR3 IC₅₀ = 5.2 nM . The target compound is utilized as both a synthetic intermediate en route to cyclopropylurea-containing kinase inhibitors and as a characterized impurity reference standard for lenvatinib analytical method validation [1]. Methyl, ethyl, and unsubstituted urea analogs lack this direct link to a marketed drug's impurity profile.

Pharmaceutical Analysis Impurity Profiling Lenvatinib

Optimal Procurement and Deployment Scenarios for 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea


Suzuki–Miyaura Cross-Coupling to Install Cyclopropylurea-Containing Biaryl Pharmacophores

The pinacol ester is directly compatible with standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), enabling the introduction of the 4-(3-cyclopropylureido)phenyl moiety onto halogenated heterocyclic cores without an intermediate deprotection step . This one-step coupling strategy is particularly advantageous for parallel synthesis libraries targeting kinase ATP-binding sites, where the cyclopropylurea group mimics the N-cyclopropyl motif of lenvatinib.

Lenvatinib Impurity Reference Standard for Regulatory Analytical Development

Pharmaceutical QC laboratories developing HPLC or UPLC methods for lenvatinib active pharmaceutical ingredient (API) can use this compound as a characterized impurity standard to establish system suitability, determine relative retention times (RRT), and validate limit of detection (LOD) and limit of quantitation (LOQ) parameters . Its 98% purity specification and full analytical characterization (NMR, HPLC, MS) support ANDA and DMF submission requirements.

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitor Candidates

Structure-activity relationship (SAR) studies on cyclopropylurea-based sEH inhibitors have demonstrated that the N-cyclopropyl group contributes to nanomolar inhibitory potency while minimizing hypotensive side effects [1]. This compound can serve as a key building block for generating focused libraries of sEH inhibitors by varying the aryl coupling partner.

Building Block for Type II Kinase Inhibitors Requiring Urea-Based Hinge Binders

Type II kinase inhibitors frequently rely on a diarylurea motif to occupy the allosteric back pocket while forming bidentate H-bonds with the kinase hinge region [2]. The target compound provides both the boronic ester handle for C–C bond formation and the pre-formed cyclopropylurea pharmacophore, reducing the number of synthetic steps required to reach the final inhibitor.

Quote Request

Request a Quote for 1-Cyclopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.